methyl N-(3-hydroxypropyl)carbamate
Description
Properties
CAS No. |
14485-12-2 |
|---|---|
Molecular Formula |
C5H11NO3 |
Molecular Weight |
133.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Aminolysis of Methyl Chloroformate
The most straightforward method involves the reaction of 3-amino-1-propanol with methyl chloroformate in the presence of a base. This exothermic reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate, releasing hydrochloric acid (HCl).
Reaction Conditions:
-
Solvent: A biphasic system (e.g., 1,4-dioxane/water) facilitates efficient mixing and HCl neutralization.
-
Base: Sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) is used to scavenge HCl. Et₃N offers faster reaction rates due to its stronger basicity.
-
Temperature: Ice-cooling (0–5°C) minimizes side reactions, followed by gradual warming to room temperature.
Example Protocol:
-
Dissolve 3-amino-1-propanol (5.0 g, 66.3 mmol) in 1,4-dioxane (50 mL) and water (50 mL).
-
Add NaHCO₃ (5.6 g, 66.3 mmol) under ice-cooling.
-
Slowly add methyl chloroformate (6.3 mL, 79.6 mmol) dropwise.
-
Stir for 1.5 hours, then extract with ethyl acetate.
-
Dry the organic layer over MgSO₄ and purify via silica gel chromatography.
Yield Estimation: 50–70%, based on analogous benzyl carbamate synthesis.
Optimization of Reaction Conditions
Solvent and Base Selection
Comparative data from analogous syntheses highlight the impact of solvent and base on yield:
Key Findings:
Purification Strategies
Crude product purification often involves:
-
Liquid-Liquid Extraction: Ethyl acetate effectively isolates the carbamate from aqueous byproducts.
-
Chromatography: Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) resolves unreacted starting materials.
-
Recrystallization: Methanol/water mixtures (7:3) may yield crystalline product, though this is compound-dependent.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Adopting flow chemistry minimizes hazards associated with methyl chloroformate’s volatility. A tubular reactor with in-line neutralization (e.g., using NaOH) could enhance safety and scalability.
Cost-Efficiency Analysis
| Component | Cost per kg (USD) | Note |
|---|---|---|
| 3-Amino-1-propanol | 120–150 | Primary feedstock |
| Methyl chloroformate | 80–100 | Toxic, requires careful handling |
| Et₃N | 50–70 | Reusable via distillation |
Scale-Up Challenges:
-
Waste Management: HCl neutralization generates NaCl, requiring disposal protocols.
-
Purity Standards: Pharmaceutical-grade applications demand >99% purity, necessitating advanced distillation or chromatography.
Comparative Analysis of Methodologies
Benzyl vs. Methyl Carbamate Synthesis
Chemical Reactions Analysis
Types of Reactions
Methyl N-(3-hydroxypropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl N-(3-hydroxypropyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: This compound is explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which methyl N-(3-hydroxypropyl)carbamate exerts its effects involves the inhibition of enzymes such as acetylcholinesterase. This inhibition leads to the accumulation of acetylcholine, resulting in various physiological effects . The compound interacts with molecular targets and pathways involved in neurotransmission and enzyme regulation .
Comparison with Similar Compounds
Structural and Molecular Properties
Key Observations :
Pharmacological Activity
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl N-(3-hydroxypropyl)carbamate, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves reacting methyl chloroformate with 3-hydroxypropylamine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Solvents like dichloromethane (DCM) or acetonitrile are preferred for solubility and reaction kinetics. Temperature control (0–25°C) minimizes side reactions, while pH adjustments enhance nucleophilic attack efficiency. Post-synthesis purification via column chromatography or recrystallization improves purity .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize molar ratios (e.g., 1:1.2 amine-to-chloroformate) to maximize yield.
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., carbamate –NHCOO– at δ 155–160 ppm in ¹³C) and confirms substitution patterns.
- IR Spectroscopy : Detect carbamate C=O stretches (~1700 cm⁻¹) and hydroxyl O–H bands (~3300 cm⁻¹).
- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks using SHELX software for refinement .
- Data Validation : Cross-reference with computational models (e.g., DFT) to validate spectral assignments.
Q. How should researchers handle safety and storage protocols for this compound in laboratory settings?
- Methodology :
- Personal Protection : Wear nitrile gloves, lab coats, and particulate-filter respirators (EN 143 standard). Use barrier creams to prevent skin contact .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Avoid drainage contamination due to potential ecological toxicity .
Advanced Research Questions
Q. How can computational modeling predict this compound’s reactivity in enzyme inhibition studies?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding affinities with targets like acetylcholinesterase. Focus on hydrogen-bond interactions between the carbamate group and catalytic triads.
- MD Simulations : Analyze stability of enzyme-inhibitor complexes over 100-ns trajectories in GROMACS .
- Validation : Compare computational IC₅₀ values with experimental enzymatic assays (e.g., Ellman’s method).
Q. What strategies resolve contradictions in spectroscopic data or biological activity across studies?
- Methodology :
- Batch Analysis : Use LC-MS to detect impurities (e.g., unreacted amines) that skew NMR/biological results.
- Stereochemical Profiling : Employ chiral HPLC to isolate enantiomers, as stereochemistry significantly impacts bioactivity .
- Case Study : If enzymatic inhibition varies, verify compound purity (>98% by HPLC) and test under standardized assay conditions (pH 7.4, 37°C).
Q. How can reaction engineering improve scalability for this compound derivatives?
- Methodology :
- DoE Optimization : Apply Design of Experiments (DoE) to parameters like temperature, solvent polarity, and catalyst loading. For example, a central composite design can identify optimal conditions for transesterification reactions.
- Flow Chemistry : Enhance mixing and heat transfer in microreactors to reduce side products during carbamate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
